molecular formula C23H20N4OS B14238344 N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea CAS No. 365429-95-4

N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea

Cat. No.: B14238344
CAS No.: 365429-95-4
M. Wt: 400.5 g/mol
InChI Key: AGODBDKSHSCGGU-UHFFFAOYSA-N
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Description

N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic conditions.

    Substitution Reactions: The 3-methylphenyl and 2-methyl-4-pyridyl groups are introduced through substitution reactions using appropriate halogenated precursors and nucleophiles.

    Urea Formation: The final step involves the reaction of the thiazole derivative with phenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to facilitate the reactions and improve product purity.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated precursors, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with amine or alcohol groups.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-methylurea
  • **N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-ethylurea
  • **N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-propylurea

Uniqueness

N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

365429-95-4

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

1-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C23H20N4OS/c1-15-7-6-8-17(13-15)20-21(18-11-12-24-16(2)14-18)29-23(26-20)27-22(28)25-19-9-4-3-5-10-19/h3-14H,1-2H3,(H2,25,26,27,28)

InChI Key

AGODBDKSHSCGGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NC3=CC=CC=C3)C4=CC(=NC=C4)C

Origin of Product

United States

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